5-methoxy-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-Methoxy-1H-pyrrolo[3,2-b]pyridine is an organic compound with the molecular formula C8H8N2O It is a heterocyclic compound that consists of a pyridine ring fused to a pyrrole ring with a methoxy group at the 5-position
Mechanism of Action
Target of Action
The primary targets of 5-methoxy-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Its low molecular weight suggests that it may have good bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine are not fully explored yet. Related pyrrolopyridine derivatives have shown activity on kinase inhibition , which suggests that this compound might interact with enzymes and proteins in a similar manner.
Cellular Effects
Related compounds have shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . This suggests that this compound might have similar effects on cell function.
Molecular Mechanism
Related compounds have shown to inhibit FGFR1, 2, and 3 . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature .
Metabolic Pathways
Pyridine, a related compound, has been shown to exhibit cytotoxic properties against tumor cells due to its ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Subcellular Localization
Related compounds have shown to inhibit FGFR1, 2, and 3 , suggesting that this compound might be localized in the same subcellular compartments where these receptors are found.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. For example, the reaction of 2-aminopyridine with 1,3-dicarbonyl compounds under acidic conditions can lead to the formation of the desired pyrrolopyridine core.
Another method involves the use of palladium-catalyzed cross-coupling reactions In this approach, a halogenated pyridine derivative is coupled with a suitable pyrrole derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the process. Common industrial methods include batch and continuous flow processes, with careful control of reaction parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form dihydropyridine or tetrahydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-1H-pyrrolo[3,2-b]pyridine or 5-formyl-1H-pyrrolo[3,2-b]pyridine.
Reduction: Formation of dihydro- or tetrahydro-5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives.
Substitution: Formation of various substituted pyrrolopyridine derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a similar structure but different ring fusion pattern.
5-Methoxy-6-azaindole: Another related compound with a methoxy group at the 5-position and an indole core.
7-Azaindole: A compound with a similar indole core but without the methoxy group.
Uniqueness
5-Methoxy-1H-pyrrolo[3,2-b]pyridine is unique due to its specific ring fusion pattern and the presence of the methoxy group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6-7(10-8)4-5-9-6/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFEVSWZUSXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415902 | |
Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-40-3 | |
Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route used to produce 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in this study?
A1: The research highlights a novel synthetic route for this compound-2-carboxylic acid using a four-step process involving Williamson and Reissert reactions []. The significance lies in its simplicity, cost-effectiveness, and suitability for industrial production due to readily available materials, straightforward purification, and minimal byproduct formation [].
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